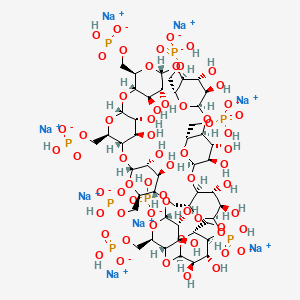
3-Aminoazetidin-2-one, acetic acid
描述
3-Aminoazetidin-2-one, acetic acid is a compound with the molecular formula C5H10N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of 3-Aminoazetidin-2-one derivatives has been explored in the context of their potential as N-acylethanolamine acid amidase (NAAA) inhibitors . A simple, efficient, and general method has been developed for one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Chemical Reactions Analysis
Azetidines, including 3-Aminoazetidin-2-one derivatives, are considered important in the field of synthetic chemistry due to their ubiquity in natural products and importance in medicinal chemistry . They are also known for their potential in peptidomimetic and nucleic acid chemistry .科学研究应用
Vinegar Fermentation and Acetic Acid Bacteria Classification
3-Aminoazetidin-2-one, as part of acetic acid, plays a crucial role in the fermentation process used to produce vinegar. Acetic acid bacteria (AAB) are known for their strong capacity for ethanol oxidation and acetic acid synthesis, which are essential in vinegar production . The classification and understanding of AAB’s acid resistance mechanisms are vital for optimizing fermentation processes and improving vinegar quality.
Antibacterial Agents and β-Lactam Antibiotics
The core structure of many β-lactam antibiotics, which are critical in medicine, is characterized by the presence of the 3-aminoazetidin-2-one moiety . This structure is essential for the antibacterial activity of these drugs, and ongoing research focuses on developing new antibacterial agents that can overcome the growing resistance against classical β-lactam-based antibiotics.
Synthetic Chemistry and Drug Development
3-Aminoazetidin-2-one serves as a building block in synthetic chemistry, particularly in the synthesis of various classes of acyclic and heterocyclic compounds . Its incorporation into drug molecules can lead to the development of novel therapeutic agents with potential applications across a range of diseases.
Acid Resistance Mechanisms in Industrial Processes
Understanding the acid resistance mechanisms of AAB, which involve 3-Aminoazetidin-2-one, is crucial for selective breeding of high acid resistance strains and optimization of industrial processes that require high acidity levels, such as certain fermentation technologies .
Bioactive Compound Production
AAB, which utilize acetic acid in their metabolic processes, are also capable of producing various bioactive compounds. These compounds have potential applications in food preservation, pharmaceuticals, and as health supplements .
Functional Characterization of AAB Strains
The functional characterization of AAB strains, including those that metabolize 3-Aminoazetidin-2-one, is important for discovering strains suitable for industrial use. This involves analyzing their ability to ferment ethanol to acetic acid and their capacity to produce other beneficial compounds .
作用机制
3-Aminoazetidin-2-one derivatives have been studied as N-acylethanolamine acid amidase (NAAA) inhibitors . NAAA is a cysteine hydrolase that catalyzes the hydrolysis of endogenous lipid mediators such as palmitoylethanolamide (PEA). PEA has been shown to exert anti-inflammatory and antinociceptive effects in animals by engaging peroxisome proliferator-activated receptor α (PPAR-α) .
属性
IUPAC Name |
acetic acid;3-aminoazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.C2H4O2/c4-2-1-5-3(2)6;1-2(3)4/h2H,1,4H2,(H,5,6);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCANMCUQWOLTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoazetidin-2-one, acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)





![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)





